Ethylmagnesium chloride

Catalog No.
S597233
CAS No.
2386-64-3
M.F
C2H5ClMg
M. Wt
88.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmagnesium chloride

CAS Number

2386-64-3

Product Name

Ethylmagnesium chloride

IUPAC Name

magnesium;ethane;chloride

Molecular Formula

C2H5ClMg

Molecular Weight

88.82 g/mol

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]

Organic Synthesis

Ethylmagnesium chloride is a valuable reagent in organic synthesis, particularly in:

  • Formation of Carbon-Carbon Bonds: It readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, allows for the introduction of an ethyl group into various organic molecules.
  • Preparation of Alcohols: Through hydrolysis, ethylmagnesium chloride can be converted to ethanol, making it a useful starting material for the synthesis of various alcohols.
  • Synthesis of Organometallic Compounds: It can react with various metal halides to form organometallic compounds with diverse applications in catalysis and materials science.

Catalyst Development

Ethylmagnesium chloride serves as a precursor for the development of various catalysts, including:

  • Carboxylation Catalysts: It can be used to prepare catalysts for the conversion of alkenes to carboxylic acids using carbon dioxide, potentially leading to more sustainable and efficient chemical processes.
  • Carbene Precursors: Through specific transformations, ethylmagnesium chloride can generate cyclobutylmagnesium carbenoids, which are highly reactive intermediates used in various organic synthesis reactions.

Research Limitations

While ethylmagnesium chloride offers valuable applications in research, it's important to acknowledge its limitations:

  • Highly Flammable and Reactive: It is a highly flammable and pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture, requiring careful handling and specialized equipment.
  • Moisture Sensitive: It readily reacts with water, releasing flammable gases and generating heat, necessitating anhydrous conditions for storage and manipulation.

Ethylmagnesium chloride is an organomagnesium compound with the chemical formula C₂H₅MgCl. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis. This compound consists of an ethyl group (C₂H₅) bonded to magnesium (Mg) and a chloride ion (Cl). Ethylmagnesium chloride is typically a colorless to pale yellow liquid that is highly reactive, particularly with water and moisture, leading to the formation of ethane and magnesium hydroxide.

Ethylmagnesium chloride is a highly reactive compound and poses several safety hazards:

  • Flammability: Solutions of ethylmagnesium chloride in organic solvents are highly flammable and can ignite spontaneously upon contact with air or moisture [, ].
  • Water Reactivity: Reacts violently with water to release flammable hydrogen gas [, ].
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage [, ].

Due to these hazards, ethylmagnesium chloride should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Please note:

  • No mechanism of action is applicable for ethylmagnesium chloride as it is a reagent used in chemical reactions, not a biological compound.
  • Case studies are not typically used for analysis of chemical compounds.
, primarily due to its nucleophilic nature. Some notable reactions include:

  • Grignard Reaction: Ethylmagnesium chloride can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. For example:
    RCHO+C2H5MgClRCH OH C2H5+MgClOH\text{RCHO}+\text{C}_2\text{H}_5\text{MgCl}\rightarrow \text{RCH OH C}_2\text{H}_5+\text{MgClOH}
  • Formation of Carboxylic Acids: When reacted with carbon dioxide, it yields carboxylic acids:
    C2H5MgCl+CO2C2H5COOMgCl\text{C}_2\text{H}_5\text{MgCl}+\text{CO}_2\rightarrow \text{C}_2\text{H}_5\text{COOMgCl}
  • Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of larger alkanes.

Ethylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction with Ethyl Chloride: The most common method involves the reaction of magnesium metal with ethyl chloride in anhydrous ether:
    Mg+C2H5ClC2H5MgCl\text{Mg}+\text{C}_2\text{H}_5\text{Cl}\rightarrow \text{C}_2\text{H}_5\text{MgCl}
  • Activation of Magnesium: In some methods, magnesium is activated using iodine or other halogenated compounds before reacting it with ethyl chloride .
  • Use of Solvents: Anhydrous solvents like diethyl ether or tetrahydrofuran are typically used to facilitate the reaction and prevent moisture interference .

Ethylmagnesium chloride has several important applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used in the preparation of secondary and tertiary alcohols through Grignard reactions.
  • Formation of Carbon-Carbon Bonds: This compound is crucial for constructing complex organic molecules by forming carbon-carbon bonds.
  • Pharmaceutical Chemistry: It plays a role in synthesizing various pharmaceutical intermediates and active ingredients.

Ethylmagnesium chloride belongs to a broader class of organomagnesium compounds known as Grignard reagents. Here are some similar compounds for comparison:

Compound NameFormulaUnique Features
Methylmagnesium ChlorideC₁H₃MgClUsed for similar reactions but has a methyl group instead.
Propylmagnesium ChlorideC₃H₇MgClLonger alkyl chain; reacts similarly but forms propanol.
Butylmagnesium ChlorideC₄H₉MgClLarger alkyl group; used for more complex synthesis.
Phenylmagnesium ChlorideC₆H₅MgClContains an aromatic ring; useful in forming aryl derivatives.

Uniqueness of Ethylmagnesium Chloride

Ethylmagnesium chloride is unique due to its balance between reactivity and stability compared to other Grignard reagents. The ethyl group allows for effective nucleophilic attacks while maintaining manageable reactivity levels, making it versatile for various synthetic applications without excessive side reactions often seen with larger or more complex alkyl groups.

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2386-64-3

General Manufacturing Information

Magnesium, chloroethyl-: ACTIVE

Dates

Modify: 2023-08-15

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